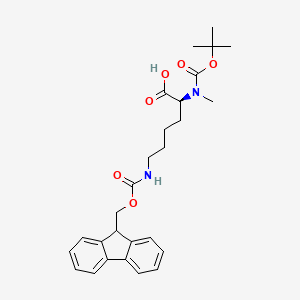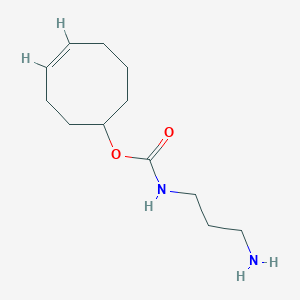
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole
Overview
Description
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole is a chemical compound with the molecular formula C19H18N4O3 and a molecular weight of 350.37 g/mol This compound is characterized by the presence of a nitro group at the 6th position, a pyridin-2-yl vinyl group at the 3rd position, and an indazole core structure
Preparation Methods
The synthesis of (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole typically involves the following steps :
Starting Materials: The synthesis begins with 2-vinylpyridine and 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as the primary starting materials.
Reaction Conditions: The reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction involves the use of solvents such as dichloromethane (CH2Cl2) and reagents like oxalyl chloride and dimethylformamide (DMF).
Synthetic Route: The synthetic route involves a Knoevenagel condensation reaction followed by oxidation and condensation reactions. The Knoevenagel reaction is performed in the absence of a condensing agent and solvent, leading to the formation of intermediate compounds. These intermediates are then oxidized using the Jones reagent to form the corresponding acid forms.
Chemical Reactions Analysis
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents such as the Jones reagent, leading to the formation of corresponding acid forms.
Reduction: Reduction reactions can be performed to convert the nitro group to an amino group, using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where the nitro group or the pyridin-2-yl vinyl group can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole has several scientific research applications, including :
Chemistry: The compound is used as a precursor in the synthesis of various derivatives and analogs. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It is also used in the development of new biochemical assays and diagnostic tools.
Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new materials with specific properties and functions.
Mechanism of Action
The mechanism of action of (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole involves its interaction with specific molecular targets and pathways . The compound acts as an inhibitor of tyrosine kinases, particularly the BCR-ABL tyrosine kinase with the T315I mutation. By inhibiting this kinase, the compound blocks the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole can be compared with other similar compounds, such as :
N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide: This compound also contains a pyridin-2-yl vinyl group and an indazole core structure. It is used in the treatment of chronic myelogenous leukemia and acts as an inhibitor of the T315I mutation in BCR-ABL tyrosine kinase.
4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: This compound is a derivative of this compound and is used in the study of reaction mechanisms and the development of new synthetic methodologies.
The uniqueness of this compound lies in its specific molecular structure and its potential applications in various scientific fields. Its ability to inhibit specific molecular targets and pathways makes it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
6-nitro-3-[(E)-2-pyridin-2-ylethenyl]-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-9H,(H,16,17)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIJJKHZJBOJGN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215040 | |
| Record name | 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800295-32-2 | |
| Record name | 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800295-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole](/img/structure/B3246728.png)
![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B3246736.png)






![1-Piperidinecarboxylic acid, 4-[(2-cyanophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3246809.png)



